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Recombinant Crassostrea Gigas Defensin

Salt tolerance Marine antimicrobial peptides β-defensin comparison

Recombinant Crassostrea gigas defensin (Cg-Def, also designated Cg-Defm) is a 43-amino-acid, cationic antimicrobial peptide belonging to the arthropod-mollusc defensin family, first identified and heterologously produced in Escherichia coli. Its solution NMR structure (PDB 2B68) reveals a cystine-stabilized α-helix/β-sheet (CSαβ) fold stabilized by four disulfide bonds—one more than typical arthropod defensins—and it displays potent, selective activity against Gram-positive bacteria at nanomolar-to-micromolar minimum inhibitory concentrations (MICs), while being largely inactive against Gram-negative bacteria and fungi.

Molecular Formula
Molecular Weight
Cat. No. B1575975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRecombinant Crassostrea Gigas Defensin
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Recombinant Crassostrea gigas Defensin (Cg-Def): Core Identity and Procurement-Relevant Characteristics of an Oyster-Derived Antimicrobial Peptide


Recombinant Crassostrea gigas defensin (Cg-Def, also designated Cg-Defm) is a 43-amino-acid, cationic antimicrobial peptide belonging to the arthropod-mollusc defensin family, first identified and heterologously produced in Escherichia coli [1]. Its solution NMR structure (PDB 2B68) reveals a cystine-stabilized α-helix/β-sheet (CSαβ) fold stabilized by four disulfide bonds—one more than typical arthropod defensins—and it displays potent, selective activity against Gram-positive bacteria at nanomolar-to-micromolar minimum inhibitory concentrations (MICs), while being largely inactive against Gram-negative bacteria and fungi [1][2]. Uniquely among invertebrate defensins characterized to date, Cg-Def retains full antibacterial activity at salt concentrations equivalent to seawater (~450 mM NaCl), a property directly relevant to marine and high-salt application environments [1].

Why a Generic Antimicrobial Defensin Cannot Substitute for Recombinant Crassostrea gigas Defensin in Scientific and Industrial Workflows


Defensins as a broad class span immense functional diversity; human β-defensins hBD-1 and hBD-2 lose antibacterial activity at physiological NaCl concentrations (≥150 mM), whereas Cg-Def retains potency at seawater salinity (~450 mM NaCl), a property not shared by most vertebrate defensins [1][2]. Structurally, Cg-Def bears a fourth disulfide bond absent in arthropod defensins, and its loops and surface charge distribution differ from the closely related mussel defensin MGD-1, altering target-binding profiles [1][3]. Furthermore, Cg-Def operates through a non-membrane-lytic mechanism—binding the peptidoglycan precursor lipid II to inhibit cell-wall biosynthesis—rather than through the pore-formation mechanism common to many defensin family members, meaning that MIC data alone cannot predict functional equivalence [4]. Substituting another defensin based solely on class membership therefore risks loss of salt tolerance, altered target selectivity, and absence of the synergistic interaction with Cg-Prp that amplifies its antimicrobial efficacy [5].

Head-to-Head and Cross-Study Quantitative Differentiation Evidence for Recombinant Crassostrea gigas Defensin


Salt-Tolerant Antibacterial Activity: Cg-Def vs. Human β-Defensins hBD-1 and hBD-2

Recombinant Cg-Def retains full in vitro antibacterial activity at a salt concentration equivalent to seawater (~450 mM NaCl, or ~0.5 M NaCl) [1]. In contrast, human β-defensins hBD-1 and hBD-2 lose substantial bactericidal activity at physiological NaCl concentrations (≥150 mM); hBD-1 is almost completely inactivated at 150 mM NaCl, while hBD-2 shows marked attenuation [2][3]. This differential salt sensitivity is a class-level distinction: most mammalian β-defensins are salt-sensitive, whereas Cg-Def—like the big defensin Cg-BigDef1—is salt-stable, a property attributed to its ancestral marine evolutionary origin [1].

Salt tolerance Marine antimicrobial peptides β-defensin comparison

Structural Differentiation from the Closest Homolog: Cg-Def vs. Mussel Defensin MGD-1

Both Cg-Def and MGD-1 share a CSαβ fold with four disulfide bonds, a feature distinguishing them from arthropod defensins that possess only three disulfide bridges [1]. However, NMR solution structures (Cg-Def PDB 2B68; MGD-1 PDB 1FJN) reveal that despite a similar global fold, the two defensins differ in the size of their connecting loops and in the presence of two aspartic acid residues (Asp25 and Asp34) in Cg-Def that are absent in MGD-1 [1]. These loop-length and surface-charge differences are located in regions implicated in target recognition and lipid II binding [2][3].

Defensin structure NMR spectroscopy Disulfide bond topology

Synergistic Antimicrobial Potency Gain: Cg-Def Alone vs. Cg-Def Co-Expressed or Combined with Cg-Prp

When Cg-Def is co-expressed with its natural partner Cg-Prp in Komagataella phaffii, the MIC range of the co-expressed product (CgPrp-CgDef) is 5.80–11.60 pg/μL, compared with 18.75–75.00 pg/μL for Cg-Def expressed alone—representing a 3.2- to 6.5-fold improvement in potency against Gram-positive strains including Staphylococcus aureus, MRSA, Listeria monocytogenes, and Bacillus cereus [1]. Independently, the Gueguen et al. (2009) study demonstrated strong synergy between synthetic Cg-Prp variants and Cg-Def, with Fractional Inhibitory Concentration (FIC) index values of 0.32 and 0.33 (FIC ≤ 0.5 indicating strong synergy) against Micrococcus lysodeikticus, confirming that synergy is not an artifact of a single expression system but a robust biological interaction [2].

Antimicrobial synergy Proline-rich peptide Co-expression FIC index

Isoform-Dependent Potency Gradients: Cg-Defh2 vs. Cg-Defh1 vs. Cg-Defm Within the Oyster Defensin Family

Within the Cg-Def family, the three characterized isoforms—Cg-Defh1, Cg-Defh2, and Cg-Defm (the mantle-expressed form most commonly referred to as Cg-Def)—show marked potency differences despite high sequence identity. Against Gram-positive strains, Cg-Defh2 is the most potent, displaying MIC values 2- to 4-fold lower than Cg-Defh1 and Cg-Defm for most strains, and up to 40-fold lower against Brevibacterium stationis (Cg-Defh2 MIC = 0.1 μM vs. Cg-Defh1 MIC = 4.0 μM) [1]. These potency differences correlate with differential lipid II binding affinity measured by surface plasmon resonance: Cg-Defh2 and Cg-Defm show 100% and 92% binding response, respectively, vs. 48% for Cg-Defh1 [1].

Defensin isoforms MIC comparison Lipid II binding affinity

Mechanism-of-Action Differentiation: Lipid II Binding and Cell-Wall Biosynthesis Inhibition vs. Membrane Lysis

At lethal concentrations (10× MIC), all three Cg-Def isoforms do not compromise the membrane integrity of S. aureus SG511 as measured by membrane potential (TPP+ distribution assay), in contrast to the pore-forming lantibiotic nisin Z, which causes rapid membrane depolarization at 10× MIC [1]. Instead, Cg-Defs cause intracellular accumulation of the UDP-N-acetylmuramyl-pentapeptide cell-wall precursor, a hallmark of peptidoglycan biosynthesis inhibition. They bind lipid II with high affinity at near-stoichiometric ratios (1:1 peptide:lipid II molar ratio antagonizes activity at up to 8× MIC) [1]. This mechanism is shared with the fungal defensin plectasin but contrasts with the membrane-lytic mechanism of most other invertebrate defensins (e.g., insect defensins) and many mammalian α- and β-defensins [2].

Mode of action Lipid II Peptidoglycan biosynthesis Non-lytic defensin

Recombinant Expression Yields in Yeast Systems: Cross-Study Comparison with Other Defensins

Recombinant Cg-Def (CgDH⁺, 6×His-tagged) expressed in Pichia pastoris X-33 achieved a purified yield of 2.32 mg/L after 72 h induction with 1% methanol at 29 °C [1]. In a second expression system, Komagataella phaffii GS115, Cg-Def yield was 1.05–1.21 mg/L after 96 h with 0.5% methanol [2]. These yields are lower than those reported for some other recombinant defensins in P. pastoris: avian β-defensin 6 (AvBD-6) reached 114.9 mg/L [3], and the plant defensin PaDef achieved 79.6 μg/mL (~79.6 mg/L) [4]. However, the Cg-Def yield is comparable to or modestly higher than yields reported for some human defensins in yeast (e.g., hBD-2 at ~0.5–2 mg/L in early studies).

Recombinant protein yield Pichia pastoris Komagataella phaffii Scale-up feasibility

Evidence-Backed Application Scenarios Where Recombinant Crassostrea gigas Defensin Provides Demonstrable Advantage


Marine Aquaculture Antimicrobial Agent: Exploiting Salt-Tolerant Activity in Seawater Environments

Cg-Def is uniquely suited for marine aquaculture applications where antimicrobial peptides must function in full-seawater salinity (~450 mM NaCl). The peptide retains full bactericidal activity under these conditions, unlike human β-defensins that are inactivated at far lower salt concentrations [1]. Its selectivity for Gram-positive bacteria, including common aquaculture-associated pathogens such as Staphylococcus and Micrococcus spp., aligns with targeted prophylaxis or treatment scenarios in oyster hatcheries and marine recirculating aquaculture systems [1][2]. The demonstrated salt tolerance directly addresses the failure mode of most commercial defensin candidates in marine environments.

Synergistic Antimicrobial Formulations: Cg-Def Combined with Cg-Prp for Enhanced Potency at Reduced Dose

The synergy between Cg-Def and the oyster proline-rich peptide Cg-Prp—quantified by FIC indices of 0.32–0.33 (strong synergy) and a 3.2- to 6.5-fold MIC reduction when co-expressed—enables formulation strategies where total peptide load is substantially reduced while maintaining or exceeding the antimicrobial efficacy of Cg-Def alone [3][4]. This is particularly relevant for cost-sensitive industrial applications (food biopreservation, animal feed additives) where the relatively low expression yield of Cg-Def alone might otherwise be economically prohibitive.

Mechanism-Targeted Antibiotic Adjuvant Research: Lipid II Binders Resistant to Common Membrane-Resistance Mechanisms

Unlike pore-forming antimicrobial peptides, Cg-Def kills Gram-positive bacteria by binding the highly conserved peptidoglycan precursor lipid II with high affinity, inhibiting cell-wall biosynthesis without compromising membrane integrity at lethal concentrations [2]. This mechanism circumvents common bacterial resistance strategies against membrane-active peptides (e.g., altered membrane charge, efflux pumps) and makes Cg-Def a candidate for combination therapy with conventional antibiotics, analogous to the clinically validated lipid-II-targeting paradigm of plectasin derivatives [5]. Researchers investigating resistance-breaking adjuvants should preferentially select Cg-Def over membrane-lytic defensins.

Structure-Function Studies of Invertebrate Innate Immunity: The Cg-Def/MGD-1 Comparative Model

The detailed NMR structures of Cg-Def (PDB 2B68) and MGD-1 (PDB 1FJN), combined with their quantified differences in loop size, disulfide topology, and surface charge distribution, provide a well-characterized comparative model for studying how subtle structural variations in the CSαβ defensin scaffold modulate antimicrobial potency, target specificity, and synergy with partner peptides [1][6]. Cg-Def's unique aspartic acid residues (Asp25, Asp34) and its constitutive expression pattern in oyster mantle tissue further distinguish it as a model for tissue-specific, non-inducible innate defense, contrasting with the infection-inducible expression of Cg-BigDefs [6].

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